2-(2-chloro-4-formyl-6-methoxyphenoxy)-N-(2-chlorophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-chloro-4-formyl-6-methoxyphenoxy)-N-(2-chlorophenyl)acetamide is an organic compound that belongs to the class of phenoxyacetamides This compound is characterized by the presence of chloro, formyl, and methoxy substituents on the phenoxy ring, as well as a chlorophenyl group attached to the acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chloro-4-formyl-6-methoxyphenoxy)-N-(2-chlorophenyl)acetamide typically involves the following steps:
Formation of the Phenoxy Intermediate: The starting material, 2-chloro-4-formyl-6-methoxyphenol, is reacted with an appropriate acylating agent to form the phenoxy intermediate.
Acetamide Formation: The phenoxy intermediate is then reacted with 2-chlorophenylamine under suitable conditions to form the final acetamide compound.
The reaction conditions may include the use of solvents such as dichloromethane or ethanol, and catalysts such as triethylamine or pyridine. The reactions are typically carried out at temperatures ranging from room temperature to reflux conditions, depending on the specific reagents and desired yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. The industrial methods also focus on optimizing the use of raw materials and minimizing waste generation.
Chemical Reactions Analysis
Types of Reactions
2-(2-chloro-4-formyl-6-methoxyphenoxy)-N-(2-chlorophenyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro substituents can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol, potassium tert-butoxide in tert-butanol.
Major Products
Oxidation: 2-(2-chloro-4-carboxy-6-methoxyphenoxy)-N-(2-chlorophenyl)acetamide.
Reduction: 2-(2-chloro-4-hydroxymethyl-6-methoxyphenoxy)-N-(2-chlorophenyl)acetamide.
Substitution: 2-(2-methoxy-4-formyl-6-methoxyphenoxy)-N-(2-chlorophenyl)acetamide.
Scientific Research Applications
2-(2-chloro-4-formyl-6-methoxyphenoxy)-N-(2-chlorophenyl)acetamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules. It can serve as an intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including its use as a lead compound in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(2-chloro-4-formyl-6-methoxyphenoxy)-N-(2-chlorophenyl)acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The formyl and methoxy groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity. The chloro substituents may enhance the compound’s stability and lipophilicity, affecting its pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
2-(2-chloro-4-formylphenoxy)-N-(2-chlorophenyl)acetamide: Lacks the methoxy group, which may affect its reactivity and biological activity.
2-(2-chloro-4-methoxyphenoxy)-N-(2-chlorophenyl)acetamide: Lacks the formyl group, which may influence its chemical properties and applications.
2-(2-chloro-4-formyl-6-methoxyphenoxy)acetamide: Lacks the N-(2-chlorophenyl) group, which may alter its overall structure and function.
Uniqueness
2-(2-chloro-4-formyl-6-methoxyphenoxy)-N-(2-chlorophenyl)acetamide is unique due to the combination of its substituents, which confer specific chemical and biological properties
Properties
IUPAC Name |
2-(2-chloro-4-formyl-6-methoxyphenoxy)-N-(2-chlorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl2NO4/c1-22-14-7-10(8-20)6-12(18)16(14)23-9-15(21)19-13-5-3-2-4-11(13)17/h2-8H,9H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODFYWQUCCJOXNU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=O)Cl)OCC(=O)NC2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl2NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.